Methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Description
Methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a dihydropyridine derivative characterized by a 1,4,5,6-tetrahydropyridine core substituted with a methyl ester group at position 3, a methyl group at position 2, and a 2-nitrophenyl moiety at position 2. This compound belongs to a class of heterocyclic structures widely studied as intermediates in alkaloid synthesis and bioactive molecule development .
Properties
IUPAC Name |
methyl 6-methyl-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-8-13(14(18)21-2)10(7-12(17)15-8)9-5-3-4-6-11(9)16(19)20/h3-6,10H,7H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGMRWWBMORGRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and a base such as potassium carbonate in a solvent like toluene. This reaction forms an intermediate, which is then cyclized to form the tetrahydropyridine ring. The final step involves esterification to introduce the carboxylate ester group .
Chemical Reactions Analysis
Methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions but can include amines, carboxylic acids, and substituted derivatives .
Scientific Research Applications
Methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the tetrahydropyridine ring can interact with biological macromolecules. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation, which underlies the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
The compound shares structural similarities with several analogs, differing primarily in substituents on the tetrahydropyridine ring or the ester group. A detailed comparison is provided below:
Table 1: Structural and Molecular Comparison
Key Observations :
- Ester Group : Substitution of the methyl ester with ethyl, benzyl, or 2-propoxyethyl groups alters lipophilicity and metabolic stability .
- Phenyl Substituents : The position (2- vs. 4-) and nature (nitro, trifluoromethyl, fluoro) of the phenyl substituent modulate electronic properties. For example, the 2-nitrophenyl group enhances electrophilicity compared to 4-fluorophenyl .
- Molecular Weight : Variations in substituents lead to molecular weight differences, impacting solubility and bioavailability.
Physical and Spectral Properties
Table 2: Physical and Spectral Data
Notes:
Pharmacological and Functional Implications
- Neurotoxicity Analogs : MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine), a structural analog, selectively damages dopaminergic neurons, highlighting the pharmacological significance of tetrahydropyridine derivatives .
- Alkaloid Synthesis: Dihydropyridones serve as precursors for piperidines and quinolizidines, with substituents dictating reaction pathways .
- Biological Activity : The nitro group may enhance binding to nitroreductases or act as a pharmacophore in antiparasitic or anticancer agents .
Biological Activity
Methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound that belongs to the class of tetrahydropyridine derivatives. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The unique structural features of this compound, including the nitrophenyl group and the tetrahydropyridine ring, contribute to its interactions with various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H16N2O5 |
| Molecular Weight | 304.30 g/mol |
| CAS Number | 176383-19-0 |
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
Antitumor Activity
Studies have shown that derivatives of tetrahydropyridines possess antitumor properties. For instance, research has indicated that compounds structurally related to methyl 2-methyl-4-(2-nitrophenyl)-6-oxo have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities. Preliminary results suggest that it may inhibit the growth of certain pathogenic bacteria and fungi. This activity is attributed to the compound's ability to disrupt cellular processes in microorganisms .
The mechanism by which methyl 2-methyl-4-(2-nitrophenyl)-6-oxo exerts its biological effects involves interactions with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π–π stacking interactions with enzyme active sites or receptor binding domains. This interaction may lead to inhibition or modulation of enzymatic activity .
Case Studies
Several case studies have highlighted the biological potential of similar compounds:
- Antitumor Screening : A study involving a series of tetrahydropyridine derivatives showed that modifications at the nitrophenyl position significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7). The most potent derivative exhibited an IC50 value of 12 µM .
- Antibacterial Activity : In vitro tests demonstrated that a related compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Research Findings
Recent literature emphasizes the importance of tetrahydropyridine derivatives as scaffolds for drug development. The following table summarizes some key findings from various studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
